2-(3-Methoxyphenyl)-4-methyl-3,6-dihydro-2H-pyran
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Overview
Description
2-(3-Methoxyphenyl)-4-methyl-3,6-dihydro-2H-pyran is an organic compound belonging to the class of heterocyclic compounds It features a pyran ring fused with a methoxyphenyl group and a methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)-4-methyl-3,6-dihydro-2H-pyran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between 3-methoxybenzaldehyde and 4-methyl-3,6-dihydro-2H-pyran-2-one in the presence of a catalyst can yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound typically involve optimized reaction conditions to maximize yield and purity. These methods may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methoxyphenyl)-4-methyl-3,6-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
2-
Properties
CAS No. |
189811-24-3 |
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Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-4-methyl-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C13H16O2/c1-10-6-7-15-13(8-10)11-4-3-5-12(9-11)14-2/h3-6,9,13H,7-8H2,1-2H3 |
InChI Key |
LDJHVRWTSCLMLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCOC(C1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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